2-(Pyrimidin-2-yl)propanal
Description
2-(Pyrimidin-2-yl)propanal is an organic compound featuring a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a propanal chain. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines the electronic properties of pyrimidine with the versatility of an aldehyde group.
Properties
CAS No. |
191726-00-8 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpropanal |
InChI |
InChI=1S/C7H8N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-6H,1H3 |
InChI Key |
CJPOPRVIBYLJHY-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=NC=CC=N1 |
Canonical SMILES |
CC(C=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-(Pyrimidin-2-yl)propanal and three structurally related compounds, emphasizing functional groups, physicochemical properties, and applications.
Table 1: Key Properties of 2-(Pyrimidin-2-yl)propanal and Analogues
*Similarity scores calculated based on structural and functional overlap with 2-(Pyrimidin-2-yl)propanal .
Key Observations:
Reactivity : The aldehyde group in 2-(Pyrimidin-2-yl)propanal distinguishes it from carboxylic acid-containing analogues (e.g., 936643-76-4). Aldehydes are more electrophilic, enabling faster nucleophilic additions (e.g., Schiff base formation), whereas carboxylic acids are better suited for salt formation or esterification .
Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility due to ionization, making them preferable in pharmaceutical formulations. In contrast, the aldehyde in 2-(Pyrimidin-2-yl)propanal may limit solubility but enhance membrane permeability .
Steric and Electronic Effects : Compounds with dual pyrimidine groups (e.g., 66621-73-6) or cyclopropane rings (e.g., 1427022-89-6) show increased steric hindrance, reducing reactivity but improving binding specificity in biological targets .
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